molecular formula C50H72O14 B000068 Brevetoxin 3 CAS No. 85079-48-7

Brevetoxin 3

Cat. No.: B000068
CAS No.: 85079-48-7
M. Wt: 897.1 g/mol
InChI Key: BKMHDYJRAAJTAD-FGRVLNGBSA-N
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Mechanism of Action

Target of Action

Brevetoxin 3, also known as brevetoxin pbtx-3, primarily targets voltage-gated sodium channels (VGSCs) in cell membranes . These channels play a crucial role in the propagation of action potentials in neurons, making them a key target for neurotoxins like this compound .

Mode of Action

This compound interacts with its targets by binding to receptor site 5 on VGSCs . This binding causes the sodium channels to open at normal resting potentials, resulting in a sodium influx into the cell . This compound inhibits the inactivation of these channels and prolongs their mean open time . This persistent activation of the channel at high doses leads to toxicity .

Biochemical Pathways

The binding of this compound to VGSCs triggers a series of biochemical events. It results in membrane depolarization, repetitive firing, and an increase in sodium currents . This can lead to significant DNA damage and apoptosis in cells . This compound has been found to activate caspases 3/7 and 8 and cause cleavage of poly (ADP-ribose) polymerase (PARP), indicating the induction of apoptosis .

Pharmacokinetics

It is known that this compound is a lipid-soluble compound , which suggests that it can easily cross cell membranes and distribute throughout the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The action of this compound at the molecular and cellular level leads to a range of effects. It can cause a rapid, transient, and dose-dependent decrease in body temperature, and a transient dose-dependent reduction in muscle activity . High doses of this compound can lead to failures in the grip test, convulsive jaw movements, and tremors . It can also induce significant DNA damage and apoptosis in cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, brevetoxins are produced by the marine dinoflagellate Karenia brevis, which is linked to red tide outbreaks . These environmental events can lead to increased exposure to brevetoxins. Furthermore, the effects of this compound can vary depending on the organism’s sex, with females being more sensitive to the impact of this compound at the lowest doses on weight loss .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of brevetoxin 3 is complex due to its intricate polyether structureKey steps often include cyclization reactions, oxidation, and reduction processes to build the polyether framework .

Industrial Production Methods: Industrial production of this compound is not common due to its natural occurrence and the complexity of its synthesis. Instead, it is typically extracted from cultures of Karenia brevis. The extraction process involves harvesting the dinoflagellates, lysing the cells, and purifying the toxin using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Brevetoxin 3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

Brevetoxin 3 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study complex polyether synthesis and reaction mechanisms.

    Biology: Helps in understanding the functioning of voltage-gated sodium channels and their role in cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its effects on neurological disorders and its use as a tool to study neurotoxicity.

    Industry: Applied in the development of bioassays for detecting marine toxins and ensuring seafood safety.

Comparison with Similar Compounds

Properties

CAS No.

85079-48-7

Molecular Formula

C50H72O14

Molecular Weight

897.1 g/mol

IUPAC Name

(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one

InChI

InChI=1S/C50H72O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,26,28-42,44-45,51-52H,1,11-15,17-24H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1

InChI Key

BKMHDYJRAAJTAD-FGRVLNGBSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)CO)O)C)C)(O[C@@]6(CC5)C)C

SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C

Canonical SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C

Purity

95 % (HPLC)

Synonyms

evetoxin GB-3
brevetoxin PbTx-3
brevetoxin T-17
brevetoxin T17
T17 toxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brevetoxin 3
Reactant of Route 2
Brevetoxin 3
Reactant of Route 3
Brevetoxin 3
Reactant of Route 4
Brevetoxin 3
Reactant of Route 5
Brevetoxin 3
Reactant of Route 6
Brevetoxin 3
Customer
Q & A

Q1: What is the primary molecular target of PbTx-3?

A1: PbTx-3 exhibits high affinity binding to voltage-gated sodium channels (VGSCs), specifically at site 5. [, , ] This interaction is distinct from other neurotoxins that target sites 1-4 on VGSCs. []

Q2: How does PbTx-3 binding to VGSCs affect neuronal activity?

A2: Binding of PbTx-3 alters VGSC gating kinetics, causing prolonged channel opening and delayed inactivation. [, ] This leads to increased sodium ion influx, membrane depolarization, and neuronal hyperexcitability. [, , ]

Q3: What are the downstream consequences of PbTx-3 induced VGSC modulation?

A3: PbTx-3 exposure can lead to a range of adverse effects, including respiratory distress, neurological symptoms, and even death in severe cases. [, , , , , , , ] In sheep models, repeated PbTx-3 inhalation resulted in prolonged airway hyperresponsiveness and lung inflammation. []

Q4: What is the molecular formula and weight of PbTx-3?

A4: While not explicitly stated in the provided abstracts, PbTx-3 possesses a complex polyether structure characteristic of brevetoxins. Its molecular formula and weight can be found in chemical databases like PubChem.

Q5: What spectroscopic techniques are useful for PbTx-3 characterization?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the structure of brevetoxins, including PbTx-3. [] Mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are vital for PbTx-3 detection and quantification in various matrices. [, ]

Q6: What are the primary routes of PbTx-3 exposure in humans?

A6: Humans are primarily exposed to PbTx-3 through inhalation of aerosolized toxins during red tides and consumption of contaminated shellfish. [, , , ]

Q7: What are the acute health effects of PbTx-3 exposure?

A7: Acute exposure to PbTx-3 can cause respiratory symptoms like coughing, wheezing, and shortness of breath, particularly in individuals with pre-existing respiratory conditions like asthma. [, ] Neurological symptoms like tingling, dizziness, and paralysis have also been reported. [, ]

Q8: Is there evidence of PbTx-3 bioaccumulation in marine organisms?

A8: Yes, studies have shown that PbTx-3 can accumulate in the food web. Research in Kiribati found a trophic magnification factor of 2.90 for ciguatoxins, indicating biomagnification. [] Although specific to ciguatoxins, this highlights the potential for PbTx-3 to bioaccumulate.

Q9: What analytical techniques are used to detect and quantify PbTx-3?

A9: Several methods are available for PbTx-3 analysis:

  • Receptor Binding Assays: Utilize the high affinity of PbTx-3 for VGSCs. These assays offer high throughput screening but may lack specificity for individual brevetoxin congeners. [, ]
  • LC-MS/MS: This technique combines the separation power of liquid chromatography with the sensitivity and selectivity of mass spectrometry. It enables accurate identification and quantification of PbTx-3 even at low concentrations in complex matrices like shellfish and blood. [, ]
  • ELISA: Enzyme-linked immunosorbent assays (ELISA) offer a sensitive and specific method for quantifying palytoxin and its analogs, highlighting the potential for developing similar assays for PbTx-3. []

Q10: What challenges are associated with analyzing PbTx-3 in environmental samples?

A10: Analyzing PbTx-3 in environmental samples, particularly sediments, presents challenges due to low concentrations, complex matrices, and the presence of interfering compounds. [] The co-extraction of hydrophobic organic carbon can significantly impact the extraction efficiency of brevetoxins, necessitating careful method optimization. []

Q11: How does the structure of PbTx-3 contribute to its toxicity?

A11: The A-ring lactone and C-42 of the R side chain in PbTx-3 are crucial for its interaction with VGSCs. [] Modifications to these regions, such as opening the lactone ring, significantly reduce both binding affinity and activity. [, ] The side chain of PbTx-3 also plays a role in its potency, as evidenced by the lower potency of brevetoxin-tbm, which lacks the side chain. []

Q12: What are the ecological consequences of PbTx-3 release during red tides?

A12: PbTx-3 is toxic to a wide range of marine organisms, including fish, birds, and marine mammals. [, , ] Red tides can cause massive fish kills, disrupt marine ecosystems, and have detrimental impacts on local economies reliant on fishing and tourism. []

Q13: What research is being done to mitigate the negative impacts of PbTx-3?

A13: Scientists are actively researching methods for degrading PbTx-3 and mitigating its environmental impact. Studies have shown that advanced oxidation processes (AOPs), such as the combination of Fenton's reagent and ultrasound, can effectively degrade PbTx-3 in aqueous solutions. []

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